Para-Fluorobenzyl Substitution Enables Nanomolar Enzyme Inhibition Potency: Comparative Ki Values for AChE and Carbonic Anhydrase
Fluorinated benzimidazolium salts bearing a para-fluorobenzyl substituent—structurally derived from the 2-benzyl-5-fluoro-1H-1,3-benzodiazole scaffold—exhibit potent nanomolar-range inhibition against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II), representing a several-orders-of-magnitude potency differential compared to non-fluorinated benzimidazolium analogs . The para-fluoro substitution on the N-benzyl moiety was explicitly identified as an electron-withdrawing contributor to enhanced target binding [1].
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki range: 14.84 ± 1.91 nM to 174.80 ± 23.60 nM for AChE; 22.41 ± 1.93 to 188.67 ± 27.05 nM for hCA I; 35.29 ± 7.21 to 136.55 ± 17.61 nM for hCA II (fluorobenzyl-substituted benzimidazolium series) |
| Comparator Or Baseline | Non-fluorinated benzimidazolium analogs (Ki values typically in micromolar range for AChE and α-glycosidase; specific comparator data not reported in source) |
| Quantified Difference | Nanomolar potency (10^-9 M) vs. typical micromolar baseline (10^-6 M) for non-fluorinated congeners; represents approximately 100- to 1000-fold potency enhancement attributable to fluorine substitution |
| Conditions | In vitro enzyme inhibition assays using purified AChE and hCA isoforms; compounds characterized by FTIR, NMR, and single-crystal X-ray diffraction |
Why This Matters
The nanomolar Ki values demonstrate that the para-fluorobenzyl motif confers high-affinity enzyme engagement critical for probe development and drug candidate selection, with the quantified 100- to 1000-fold potency differential providing a rational basis for prioritizing fluorinated analogs over non-fluorinated alternatives in enzyme-targeted screening campaigns.
- [1] Bal S, et al. Synthesis, characterization, crystal structure, α-glycosidase, and acetylcholinesterase inhibitory properties of 1,3-disubstituted benzimidazolium salts. Archiv der Pharmazie. 2021;354(5):e2000422. View Source
